molecular formula C20H23Cl2N3O4S2 B2576992 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1215831-55-2

5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride

Cat. No. B2576992
CAS RN: 1215831-55-2
M. Wt: 504.44
InChI Key: YMDYKPLETABAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3O4S2 and its molecular weight is 504.44. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

The compound’s unique structure and functional groups make it a promising candidate for cancer research. Researchers investigate its potential as an antiproliferative agent against specific cancer cell lines. Preliminary studies suggest that it may interfere with cell division and induce apoptosis, making it a valuable addition to the arsenal of potential anticancer drugs .

Neuropharmacology and CNS Disorders

Given its morpholinoethyl moiety, this compound could play a role in neuropharmacology. Scientists explore its interactions with neurotransmitter receptors, ion channels, and transporters. Additionally, its benzothiazole and thiophene components may influence neuronal function. Investigations focus on its potential as a neuroprotective agent or as a modulator of central nervous system (CNS) disorders .

Antimicrobial Properties

The benzothiazole-thiophene hybrid structure suggests possible antimicrobial activity. Researchers evaluate its effectiveness against bacterial strains, including both Gram-positive and Gram-negative species. The compound’s mechanism of action, bacterial membrane disruption, or inhibition of essential enzymes is under scrutiny. Applications could range from topical antimicrobial agents to novel antibiotics .

Anti-inflammatory and Immunomodulatory Effects

The presence of the morpholinoethyl group hints at immunomodulatory potential. Studies explore its impact on immune cells, cytokine production, and inflammation pathways. Researchers investigate whether it can mitigate inflammatory responses in autoimmune diseases or chronic inflammatory conditions .

Molecular Probes and Imaging Agents

Fluorescent derivatives of this compound could serve as molecular probes for cellular imaging. By attaching fluorophores to specific positions, scientists can visualize cellular processes, protein localization, and receptor binding. Such probes aid in drug discovery, pharmacokinetics, and understanding cellular dynamics .

Chemical Biology and Medicinal Chemistry

Researchers use this compound as a scaffold for designing analogs with improved properties. By modifying functional groups, they aim to enhance selectivity, solubility, and bioavailability. Medicinal chemists explore its potential as a lead compound for developing novel drugs targeting specific diseases .

properties

IUPAC Name

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S2.ClH/c1-26-13-3-4-14(27-2)18-17(13)22-20(30-18)24(8-7-23-9-11-28-12-10-23)19(25)15-5-6-16(21)29-15;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDYKPLETABAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.